Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family. This compound is characterized by its complex structure, which includes an ethyl ester, an isopropoxy group, and a tolyl group. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate aldehyde, such as o-tolualdehyde, under acidic conditions to form the pyridazine ring
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert ketones to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:
- Ethyl 4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 4-ethoxy-6-oxo-1-(m-tolyl)-1,6-dihydropyridazine-3-carboxylate
These compounds share similar core structures but differ in the substituents attached to the pyridazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-5-22-17(21)16-14(23-11(2)3)10-15(20)19(18-16)13-9-7-6-8-12(13)4/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTAMDSNJMEKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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